Methyl 2-oxoacetate hydrate
Description
Significance of Alpha-Keto Esters in Organic and Biological Chemistry
Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique arrangement makes them highly valuable in both organic and biological chemistry.
In organic synthesis , alpha-keto esters are prized as versatile precursors for a wide array of important organic molecules. nih.govresearchgate.net Their reactivity allows them to participate in numerous reactions, including:
Synthesis of α-hydroxy acids and α-amino acids : These are fundamental building blocks for many biologically active molecules. nih.gov
Heterocycle synthesis : They are crucial in creating heterocyclic compounds, which are core structures in many pharmaceuticals and materials. nih.gov
Acylating agents : Alpha-keto acids, from which esters are derived, are considered green acylating agents as the only byproduct is carbon dioxide. researchgate.net
Multicomponent reactions : Their ability to react with various nucleophiles makes them ideal for constructing complex molecular architectures in a single step.
In the realm of biological chemistry , alpha-keto acids and their corresponding esters play pivotal roles in metabolic processes. mdpi.com Key examples include:
Krebs Cycle and Glycolysis : Alpha-keto acids like pyruvic acid and oxaloacetic acid are central intermediates in these fundamental energy-producing pathways. wikipedia.org
Amino Acid Metabolism : They are involved in the transamination and oxidative deamination of amino acids. wikipedia.org
Gluconeogenesis : In certain organisms like bacteria and plants, the glyoxylate (B1226380) pathway, which involves methyl glyoxylate, is essential for synthesizing glucose from two-carbon sources. smolecule.com
Cell Signaling : Alpha-ketoglutarate, for instance, acts as a coenzyme and participates in cellular signaling. wikipedia.org
Overview of Research Trajectories for Methyl 2-oxoacetate Hydrate (B1144303)
Research involving methyl 2-oxoacetate hydrate has followed several key trajectories, highlighting its versatility and importance in chemical synthesis and biological studies.
As a Building Block in Organic Synthesis: A significant amount of research has focused on utilizing methyl 2-oxoacetate as a fundamental two-carbon synthon. chemicalbook.com Its reactive nature allows it to be a starting point for the synthesis of more complex molecules. smolecule.com Studies have explored its use in various types of reactions, including:
Diels-Alder and ene reactions
Aldol (B89426), Mannich, and Wittig condensations
Friedel-Crafts reactions chemicalbook.com
The synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents, is a particularly active area of research. smolecule.comresearchgate.net
In Biological and Medicinal Chemistry: Researchers are investigating the biological roles and potential therapeutic applications of methyl 2-oxoacetate and its derivatives. smolecule.com It is known to be an intermediate in the glyoxylate pathway, which is crucial for certain organisms. smolecule.com Furthermore, there is ongoing research into its potential antimicrobial and anti-inflammatory properties. smolecule.com Studies have also examined its role in processes like protein glycation, which may be linked to age-related diseases. smolecule.com
Catalytic Applications: Another research avenue explores the use of methyl 2-oxoacetate in catalysis. For instance, it has been used in platinum-catalyzed C-H acylation reactions to efficiently introduce an α-keto ester functional group into other molecules. nih.govacs.org These methods are often advantageous as they can be free of oxidants and additives. nih.govacs.org
Interactive Data Table: Properties of Methyl 2-oxoacetate
| Property | Value |
| Molecular Formula | C₃H₄O₃ |
| Molecular Weight | 106.08 g/mol (hydrate) |
| Appearance | Colorless liquid |
| CAS Number | 922-68-9 (anhydrous), 1401921-11-6 (hydrate) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-oxoacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.H2O/c1-6-3(5)2-4;/h2H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZHZKXVZOANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Methyl 2 Oxoacetate Hydrate
Esterification of Glyoxylic Acid with Methanol (B129727)
The most direct and common method for synthesizing Methyl 2-oxoacetate hydrate (B1144303) is the Fischer esterification of glyoxylic acid with methanol. smolecule.comarkat-usa.org This reaction involves treating glyoxylic acid, which exists in equilibrium with its hydrate form, with methanol, typically in the presence of an acid catalyst. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the process. arkat-usa.orgresearchgate.net
Acid catalysis is crucial for accelerating the rate of esterification between glyoxylic acid and methanol. researchgate.nettandfonline.com Both homogeneous and heterogeneous acid catalysts are employed for this purpose. Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid have been used. google.com
A significant advancement in this area is the use of solid acid catalysts, particularly strong acidic ion-exchange resins like Amberlyst-15. arkat-usa.orgresearchgate.netgychbjb.com These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling, which is beneficial for both laboratory and industrial applications. gychbjb.com The reaction mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. researchgate.net
Research has shown that optimal yields can be achieved by carefully controlling reaction parameters. For instance, using a strong acidic resin catalyst, a yield of 74.8% has been reported under specific conditions. gychbjb.com
| Parameter | Optimal Condition | Reference |
| Reaction Temperature | 55 °C | gychbjb.com |
| Alcohol-to-Acid Molar Ratio | 6:1 to 8:1 | gychbjb.com |
| Catalyst Loading (% of glyoxylic acid mass) | 5% | gychbjb.com |
| Reaction Time | 1.5 hours | gychbjb.com |
On an industrial scale, the esterification of glyoxylic acid with methanol remains the primary production route. smolecule.com The process is optimized for efficiency, cost-effectiveness, and purity. Key features of industrial synthesis include the use of an excess of methanol to drive the reaction equilibrium towards the product and the utilization of robust, recyclable solid acid catalysts. arkat-usa.orggychbjb.com
Purification is a critical step in industrial production. Following the reaction, the crude product is typically purified by distillation and crystallization to achieve high purity levels suitable for its various applications. smolecule.com Modern industrial chemistry also explores continuous flow systems for esterification reactions. arkat-usa.org These systems, often using packed-bed reactors with heterogeneous catalysts like Amberlyst-15, allow for rapid reaction screening, optimization, and safer, more consistent production compared to traditional batch processes. arkat-usa.org
Oxidative Cleavage Strategies of Precursor Compounds
Oxidative cleavage provides an alternative route to α-oxoesters by breaking the carbon-carbon bonds of larger precursor molecules. numberanalytics.com This strategy is significant as it can utilize different starting materials to access the desired glyoxylate (B1226380) structure.
One documented method involves the oxidative cleavage of tartrate diesters. chemicalbook.com This approach breaks the central C-C bond of the tartaric acid backbone to yield two molecules of the corresponding glyoxylate. Various oxidizing agents can be employed for such transformations, including sodium periodate (B1199274) (NaIO₄) and lead tetraacetate.
| Precursor Type | Method | Product | Reference |
| Tartrate Diesters | Oxidative Cleavage | Methyl 2-oxoacetate | chemicalbook.com |
Ozonolysis Protocols for Unsaturated Ester Derivatives
Ozonolysis is a powerful reaction in organic synthesis that cleaves carbon-carbon double bonds. wikipedia.org This method has been specifically applied to the synthesis of Methyl 2-oxoacetate from unsaturated ester derivatives like dimethyl maleate (B1232345) or dimethyl fumarate. chemicalbook.com
The protocol involves bubbling ozone (O₃) through a solution of the unsaturated ester, typically in a solvent like methanol, at low temperatures (e.g., -78 °C). wikipedia.org This process forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. numberanalytics.com The reaction mixture is then subjected to a work-up procedure. Depending on the work-up conditions (reductive or oxidative), the cleavage products can be aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com For the synthesis of Methyl 2-oxoacetate, a reductive workup is employed to obtain the desired aldehyde functionality from the cleaved ester. chemicalbook.commasterorganicchemistry.com
The ozonolysis of oleic acid methyl ester serves as a well-studied model for this type of reaction, yielding aldehydes and demonstrating the efficacy of cleaving double bonds within an ester molecule. nih.govcapes.gov.br
Transesterification and Ester Exchange Reactions
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. wikipedia.org This method can be used to prepare Methyl 2-oxoacetate from other glyoxylic acid esters or related acetals. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
A specific patented method describes the synthesis starting from a glyoxylic acid ester hemiacetal. google.com This precursor is first transesterified with an alcohol in the presence of a catalyst. In a subsequent step, the resulting acetal (B89532) is cleaved under acidic conditions to yield the final glyoxylic acid ester hydrate. google.com Another approach mentioned is an exchange reaction between a dialkoxyacetate derivative and glyoxylic acid. chemicalbook.com
The general mechanism under acid catalysis involves protonating the carbonyl group to increase its electrophilicity, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com To drive the reaction to completion, it is common to use a large excess of the desired alcohol (in this case, methanol) or to remove the displaced alcohol from the reaction mixture. wikipedia.org
| Catalyst Type | General Role | Reference |
| Strong Acids (e.g., H₂SO₄) | Protonate the carbonyl group, making it more electrophilic. | wikipedia.org |
| Bases (e.g., alkoxides) | Deprotonate the alcohol, making it more nucleophilic. | wikipedia.orgmasterorganicchemistry.com |
| N-Heterocyclic Carbenes (NHCs) | Organocatalysts that enhance the nucleophilicity of alcohols. | organic-chemistry.org |
| Metal Clusters (e.g., Zn-cluster) | Lewis acid catalysts that promote the reaction under mild conditions. | organic-chemistry.org |
Hydrazine-Mediated Synthesis Routes Involving Oxoacetates
While hydrazine (B178648) and its derivatives are important reagents in reactions with oxoacetates, they are not typically used to mediate the synthesis of Methyl 2-oxoacetate itself. Instead, oxoacetates serve as precursors for the synthesis of various hydrazine-containing compounds. These reactions generally involve the condensation of hydrazine with the carbonyl group of the oxoacetate.
For example, the reaction of diethyl oxalate (B1200264) with hydrazine hydrate is a standard method for producing ethyl 2-hydrazinyl-2-oxoacetate. This involves a nucleophilic attack by the hydrazine on one of the ester's carbonyl carbons. Similarly, various glyoxylates react with hydrazine hydrate or substituted hydrazines (like phenylhydrazine) to form the corresponding hydrazones or to synthesize larger heterocyclic structures such as 1,2,4-triazines. chim.itresearchgate.netresearchgate.net
The reaction between an oxoacetate and hydrazine highlights the reactivity of the keto-group, but it leads to a derivative of the oxoacetate rather than its formation.
Emerging Synthetic Protocols for Methyl 2-oxoacetate Hydrate
The synthesis of methyl 2-oxoacetate, a valuable two-carbon building block in organic chemistry, has been the subject of ongoing research to develop more efficient, sustainable, and environmentally friendly methods. chemicalbook.com Traditional routes have included the ozonolysis of maleate derivatives and the oxidative cleavage of tartrate diesters. chemicalbook.com However, recent advancements have focused on greener and more atom-economical approaches, primarily centered on the catalytic oxidation of methyl glycolate (B3277807), a readily available byproduct from the coal-to-glycol industry. mdpi.comgoogle.com These emerging protocols are largely divided into biocatalytic and advanced chemocatalytic systems.
Biocatalytic Approaches: Enzymatic Oxidation
A significant emerging trend is the use of enzymatic systems to oxidize methyl glycolate to methyl glyoxylate (the anhydrous form of this compound). This biocatalytic approach offers high selectivity and operates under mild conditions, reducing the formation of byproducts often seen in chemical oxidation methods. mdpi.com
Researchers have successfully employed a cascade catalysis system involving multiple enzymes to achieve high yields. mdpi.com One such system uses glycolate oxidase (GOX) to catalyze the primary oxidation of methyl glycolate, producing methyl glyoxylate and hydrogen peroxide (H₂O₂). mdpi.comnih.gov To mitigate the degrading effects of H₂O₂ on the enzyme and the product, catalase is introduced into the cascade to decompose the peroxide into water and oxygen. mdpi.com
To further enhance the efficiency, particularly the oxygen supply which can be rate-limiting, hemoglobin has been integrated into the cascade. mdpi.com A notable innovation in this area is the development of fusion enzymes, where the individual enzymes (glycolate oxidase, catalase, and hemoglobin) are linked together into a single polypeptide chain. mdpi.com This strategy improves catalytic efficiency by co-localizing the enzymes, thereby reducing the diffusion distance of intermediates. One study demonstrated that a specific fusion enzyme, VsHGB-GSG-SoGOXmut-GGGGS-HpCAT, where the enzymes were genetically fused with optimized linkers, achieved a 95.3% yield in the oxidation of 200 mM methyl glycolate after 6 hours. mdpi.com
Semi-rational design and directed evolution have also been applied to improve the catalytic activity and stability of glycolate oxidase itself. mdpi.comnih.gov For instance, a variant of Chlamydomonas reinhardtii glycolate oxidase (CreGO) was developed that, when used as a crude enzyme, catalyzed the oxidation of 300 mM methyl glycolate with a yield of 93.5% in 8 hours. nih.gov The use of crude enzyme preparations is another practical advancement, as it simplifies the process and reduces catalyst preparation costs. mdpi.com
Table 1: Performance of Biocatalytic Systems in Methyl Glyoxylate Synthesis
Advanced Chemocatalytic Systems
Alongside biocatalysis, new chemocatalytic methods are being developed, focusing on heterogeneous catalysts for the aerobic oxidation of methyl glycolate. These methods aim to create stable, reusable, and eco-friendly catalysts.
One highly effective catalyst is α-Fe₂O₃ (hematite) with a hydroxyl-deficient surface. acs.org This catalyst facilitates the aerobic oxidation of methyl glycolate with high specific activity and selectivity. The reaction is believed to proceed via a Mars-van Krevelen mechanism, where lattice oxygen from the iron oxide participates in the oxidation, and the resulting vacancies are subsequently refilled by gas-phase oxygen. This system achieved 80-85% conversion of methyl glycolate with 90-92% selectivity for methyl glyoxylate at 220 °C, remaining stable over a 100-hour test. acs.org The hydrophobicity of the hydroxyl-deficient surface also aids in the desorption of the water byproduct, enhancing catalytic performance. acs.org
Other metal-based catalysts have also been explored. A Chinese patent describes a method using gold (Au), palladium (Pd), or platinum (Pt) as active components on carriers like TiO₂, SiO₂, or ZrO₂. google.com This system operates under milder conditions (60-100 °C) using oxygen or air as the oxidant, reportedly achieving high conversion and selectivity while allowing for easy separation and reuse of the catalyst. google.com The use of Fe and Co binary oxides has also been noted as a bifunctional catalyst for this transformation. dntb.gov.ua
Table 2: Performance of Chemocatalytic Systems in Methyl Glyoxylate Synthesis
Other Novel Methodologies
The principles of process intensification, such as continuous flow synthesis, are also emerging as a powerful tool for producing glyoxylate derivatives. researchgate.net While detailed reports for this compound are scarce, the successful continuous flow synthesis of l-menthyl glyoxylate monohydrate demonstrates the potential of this technology. researchgate.net Continuous flow systems can offer superior control over reaction parameters, enhance safety, and improve yield and selectivity, making them a promising future direction for the industrial production of methyl 2-oxoacetate. researchgate.net Furthermore, electrochemical synthesis represents another modern approach for oxidation reactions, providing a reagent-free activation method that is gaining traction in the synthesis of various organic compounds. google.com
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Oxoacetate Hydrate
Hydrate (B1144303) Formation and Equilibrium Dynamics
In aqueous environments, the aldehyde functional group of methyl 2-oxoacetate readily undergoes hydration to form methyl 2,2-dihydroxyacetate, its corresponding geminal diol, often referred to as the monohydrate. wikipedia.orgchemicalbook.com This behavior is analogous to its parent compound, glyoxylic acid, which exists almost entirely as a hydrate in water. wikipedia.org The equilibrium for this hydration process strongly favors the diol form. wikipedia.org
Mechanisms of Geminal Diol Formation
The formation of the geminal diol (hydrate) from the carbonyl group can proceed under neutral, acidic, or basic conditions, with the mechanism varying accordingly. masterorganicchemistry.com
Neutral Conditions : In neutral water, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer from the attacking water molecule to the carbonyl oxygen, resulting in the geminal diol. masterorganicchemistry.com
Acid Catalysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.comyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. msu.edu Subsequent deprotonation of the resulting intermediate by a water molecule or a conjugate base yields the final geminal diol product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com
Base Catalysis : In a basic medium, a hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a water molecule gives the geminal diol and regenerates the hydroxide catalyst. youtube.com
Influence of Reaction Conditions on Hydration Equilibrium
The position of the equilibrium between the keto form and the hydrated geminal diol is sensitive to the reaction conditions.
| Condition | Influence on Equilibrium | Rationale |
| Solvent | The presence of water is essential for hydrate formation. In aqueous solutions, the equilibrium heavily favors the hydrate. wikipedia.org | Water is a reactant in the hydration process. According to Le Chatelier's principle, a high concentration of water drives the equilibrium towards the product side. |
| pH | Both acidic and basic conditions catalyze the hydration reaction, allowing the equilibrium to be reached more rapidly. masterorganicchemistry.comyoutube.com | Catalysis lowers the activation energy for both the forward and reverse reactions, accelerating the approach to equilibrium without changing its position. |
| Temperature | An increase in temperature generally shifts the equilibrium towards the carbonyl compound. | Hydrate formation is typically an exothermic process. Increasing the temperature favors the endothermic reverse reaction (dehydration). |
| Substituents | The inherent electrophilicity of the aldehyde carbonyl in methyl 2-oxoacetate, enhanced by the adjacent ester group, favors hydrate stability. | Electron-withdrawing groups attached to the carbonyl carbon stabilize the hydrate form by destabilizing the starting carbonyl. |
Carbonyl Group Reactivity
The carbonyl group in methyl 2-oxoacetate is polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich (nucleophilic). savemyexams.com This polarity is the basis for its most common reaction type: nucleophilic addition. savemyexams.compressbooks.pub
Nucleophilic Addition Reactions
In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is rehybridized from sp² to sp³. pressbooks.pub This intermediate is then typically protonated to yield an alcohol product. pressbooks.pub Methyl 2-oxoacetate can participate in a wide array of such reactions.
| Reaction Type | Nucleophile/Reagent | Product Type |
| Reduction | Hydride reagents (e.g., Sodium borohydride (B1222165), Lithium aluminum hydride) | Ethylene glycol smolecule.com |
| Organometallic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohols |
| Cyanohydrin Formation | Hydrogen cyanide (HCN) / Cyanide ion (:CN⁻) | 2-cyano-2-hydroxyacetate derivatives savemyexams.com |
| Wittig Reaction | Phosphorus ylides (Ph₃P=CR₂) | α,β-Unsaturated esters |
| Aldol (B89426) Condensation | Enolates | β-Hydroxy-α-keto esters chemicalbook.com |
| Friedel-Crafts Reaction | Aromatic compounds (e.g., Benzene) with a Lewis acid catalyst | α-Aryl-α-hydroxyacetate derivatives chemicalbook.com |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
Condensation reactions are a crucial aspect of the reactivity of methyl 2-oxoacetate, often involving an initial nucleophilic addition followed by the elimination of a water molecule. These reactions are fundamental for the synthesis of various derivatives, particularly nitrogen-containing heterocycles. smolecule.comchim.it
The reaction with primary amines, for instance, begins with the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal (or carbinolamine) intermediate. msu.edunih.gov Under acidic conditions, this intermediate can be protonated and subsequently lose a molecule of water to form an imine. msu.edu
| Nucleophile | Intermediate | Final Product |
| Alcohols (R-OH) | Hemiacetal | Acetal (B89532) (with excess alcohol and acid catalyst) masterorganicchemistry.com |
| **Primary Amines (R-NH₂) ** | Hemiaminal / Carbinolamine nih.gov | Imine msu.edu |
| Hydrazine (B178648) (H₂NNH₂) / Derivatives | Hydrazone intermediate | Hydrazones, used in heterocycle synthesis researchgate.net |
| 1,2-Diamines | Diamine adduct | Fused heterocyclic systems (e.g., pyrazines) chim.it |
| Urea | - | Heterocyclic compounds wikipedia.org |
Alpha-Functionalization Reactions
Alpha-functionalization refers to reactions occurring at the carbon atom adjacent to the ester group (the α-carbon). While the primary reactivity site is the aldehyde carbonyl, reactions at the α-carbon are also synthetically important. Research on related α-keto and α-hydroxy esters suggests potential pathways for the functionalization of this position.
Visible-light-induced reactions using photoredox catalysis have been shown to achieve α-C–H functionalization in related α-hydroxyl esters. thieme-connect.com This methodology proceeds via the formation of an alkoxyl radical, which can undergo a 1,2-hydrogen atom transfer (1,2-HAT) to generate an α-C–H radical, which is then trapped by a radical acceptor. thieme-connect.com Although not demonstrated directly on methyl 2-oxoacetate hydrate, the structural similarity suggests this as a potential route for functionalization.
Furthermore, transition-metal-catalyzed C-H activation provides another strategy. For example, platinum-catalyzed direct C-H acylation has been used to introduce an α-keto ester functional group onto aromatic rings, demonstrating a method for forging bonds at the α-position of a glyoxylate (B1226380) moiety. nih.govacs.org These advanced synthetic methods highlight the potential for selective modification at the α-carbon of methyl 2-oxoacetate, expanding its utility as a synthetic intermediate.
Redox Transformations of the Oxoacetate Moiety
The oxoacetate moiety of this compound is susceptible to both oxidation and reduction, leading to the formation of carboxylic acid and alcohol derivatives, respectively. These transformations are fundamental in synthetic organic chemistry.
Oxidation Pathways to Carboxylic Acid Derivatives
The oxidation of this compound typically targets the aldehyde-like character of the hydrated carbonyl group, converting it to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of methyl 2-oxoacetate can lead to the formation of methyl-2-chloro-2-oxoacetate. researchgate.net
Common oxidizing agents used for the oxidation of similar oxoacetate compounds include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction of a related compound, methyl 2-(naphthalen-1-yl)-2-oxoacetate, with such agents results in the formation of naphthalene-1,2-dicarboxylic acid derivatives.
Reduction Pathways to Alcohol Derivatives
The reduction of the carbonyl group in this compound yields the corresponding alcohol, methyl 2-hydroxyacetate. ambeed.com This transformation is typically accomplished using hydride-based reducing agents.
Commonly employed reducing agents for this type of transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity and efficiency of the reaction. For example, the reduction of methyl 2-(naphthalen-1-yl)-2-oxoacetate with these reagents produces naphthalen-1-yl-2-hydroxyacetate.
Substitution Reactions Involving this compound
This compound can participate in nucleophilic substitution reactions. The electrophilic nature of the carbonyl carbon allows for the attack of various nucleophiles, leading to the displacement of one of the hydroxyl groups in the hydrated form or reaction at the ester group.
Nucleophiles such as amines and alcohols can react with this compound to form a variety of derivatives. smolecule.com For example, the reaction with amines can lead to the formation of imines or other nitrogen-containing compounds. Similarly, reaction with alcohols can result in the formation of acetals or ketals.
Cycloaddition and Pericyclic Reactions
Methyl 2-oxoacetate is a valuable two-carbon synthon that participates in electrocyclic processes, including Diels-Alder and ene reactions. chemicalbook.com These reactions are powerful tools for the construction of cyclic and acyclic systems with high degrees of stereocontrol.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. mnstate.edu Methyl 2-oxoacetate can act as a dienophile in these reactions due to the electron-withdrawing nature of its ester and carbonyl groups. chemicalbook.com
For example, the Diels-Alder reaction between naphthoquinone and cyclopentadiene (B3395910) has been catalyzed by Lewis acids in aqueous solutions. rushim.ru Similarly, the reaction of furan (B31954) with various dienophiles, including those similar in structure to methyl 2-oxoacetate, can be catalyzed by Lewis acids like hafnium tetrachloride (HfCl₄). ucl.ac.uk The development of chiral catalysts has enabled highly regio-, diastereo-, and enantioselective Diels-Alder reactions of β,γ-unsaturated α-ketoesters. researchgate.net
Ene Reactions
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org Methyl 2-oxoacetate can serve as an enophile in these reactions. chemicalbook.com
Lewis acid catalysis has been instrumental in advancing ene reactions, allowing them to proceed at lower temperatures with high yields and selectivities. wikipedia.org Chiral Lewis acids, such as those derived from BINOL and titanium, have been developed for asymmetric carbonyl-ene reactions, producing α-hydroxy esters with high enantiomeric purity. wikipedia.org Copper(II) complexes have also been shown to be effective catalysts for the ene reaction of ethyl 2-oxoacetate with various alkenes, yielding α-hydroxy esters with high enantioselectivity. thieme-connect.de
Catalyst-Mediated Transformations
The reactivity of methyl 2-oxoacetate is significantly enhanced and directed by various catalytic systems, enabling a range of transformations including reductions, oxidations, and carbon-carbon bond formations.
Catalytic Hydrogenation
The catalytic hydrogenation of the keto group in methyl pyruvate (B1213749) (the anhydrous form of this compound) to produce methyl lactate (B86563) is a widely studied reaction. This transformation is a key step in the synthesis of chiral α-hydroxy esters.
Heterogeneous Catalysis: Solid-supported metal catalysts are commonly employed. Platinum (Pt) and Iridium (Ir) are particularly effective. For instance, a 5 wt% Pt/Al₂O₃ catalyst has been used for the hydrogenation of methyl pyruvate to methyl lactate at room temperature under 50 bar of hydrogen pressure. acs.org Similarly, Iridium catalysts supported on silica (B1680970) (Ir/SiO₂) or calcium carbonate (Ir/CaCO₃) are highly active for this hydrogenation at room temperature. researchgate.netosti.gov
Enantioselective Hydrogenation: A significant focus of research has been on achieving enantioselectivity to produce either (R)- or (S)-methyl lactate. This is typically accomplished by modifying the surface of heterogeneous catalysts with chiral alkaloids. For example, modifying iridium catalysts with cinchonidine (B190817) or quinine (B1679958) favors the formation of (R)-lactate, while cinchonine (B1669041) or quinidine (B1679956) modification leads to an excess of (S)-lactate. researchgate.netosti.gov The enantiomeric excess can be influenced by the catalyst support and the presence of ions like chloride. osti.gov
Transfer Hydrogenation: Asymmetric transfer hydrogenation offers an alternative to using high-pressure H₂. Ruthenium complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], can catalyze the transfer hydrogenation of α-keto esters from sources like formic acid/triethylamine mixtures. bohrium.com Copper(II)-bisoxazoline complexes have also been shown to catalyze the enantioselective transfer hydrogenation of α-ketoesters using Hantzsch esters as the hydrogen source, mimicking alcohol dehydrogenases. acs.org
Catalytic Oxidation
Catalytic oxidation reactions can convert this compound or its precursors into various valuable products.
Oxidation to Methyl Pyruvate: While this compound is the hydrated form of methyl pyruvate, catalytic processes can be used to synthesize methyl pyruvate from other starting materials. Gold catalysts supported on hydroxyapatite (B223615) (Au/HAP) can catalyze the oxidative esterification of acetol directly to methyl pyruvate with high selectivity. cjcatal.com
Oxidation of Related Lactates: The oxidation of methyl lactate can yield methyl pyruvate. Studies on the oxidation of 1,2-propanediol over Au–Cu/HAP catalysts show the formation of methyl lactate, which can be subsequently over-oxidized to methyl pyruvate. rsc.org Similarly, the aerobic oxidation of ethyl lactate to ethyl pyruvate has been achieved using vanadia supported on activated carbon, often in conjunction with pyridine-type additives. uva.nl
Carbon-Carbon Bond Forming Reactions
The carbonyl group of methyl pyruvate is an excellent electrophile for various C-C bond-forming reactions, a cornerstone of organic synthesis.
Aldol-Type Reactions: Methyl pyruvate participates in catalyzed aldol reactions. The Mukaiyama-type aldol reaction between methyl pyruvate and silyl (B83357) enol ethers can be catalyzed by chiral metal complexes, such as those involving Schiff bases, to produce succinate (B1194679) derivatives with high enantioselectivity (up to 93% ee) and diastereoselectivity. researchgate.net
Self-Condensation: Under certain conditions, particularly on catalyst surfaces in the absence of a co-reactant, methyl pyruvate can undergo self-condensation. On a Pt{111} surface, when the concentration of hydrogen is low, methyl pyruvate has been observed to polymerize, leading to catalyst deactivation. acs.orgacs.orgacs.org
Surface-Mediated C-C Bond Scission: On a Ni(111) surface, methyl pyruvate has been shown to undergo selective C-C bond activation between the keto-carbonyl and the ester-carbonyl carbons at temperatures around 250 K. This process yields surface-adsorbed methoxycarbonyl and acetyl fragments. acs.org
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative insight into the stability and reactivity of this compound and its anhydrous form. A critical aspect is the reversible hydration of the ketone.
Thermodynamics of Hydration
The hydration of methyl pyruvate to this compound is a reversible process with well-defined thermodynamic parameters. Spectrophotometric and NMR techniques have been used to determine the equilibrium ratio between the hydrated and anhydrous forms. acs.org
Thermodynamic Parameters for Methyl Pyruvate Hydration acs.org
| Parameter | Value for Methyl Pyruvate |
|---|---|
| ΔG° | -0.62 kcal mol⁻¹ |
| ΔH° | -5.4 kcal mol⁻¹ |
| ΔS° | -15.9 eu |
Table 1: Standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the reversible hydration of methyl pyruvate in aqueous solution.
Kinetics of Hydration and Other Reactions
The rates of reactions involving this compound have been investigated under various conditions.
Hydration/Dehydration Kinetics: The spontaneous rate coefficient for the hydration of methyl pyruvate (k₀) is 1.98 min⁻¹. researchgate.net The dehydration of the hydrate is subject to general-acid and general-base catalysis. researchgate.net
Hydrogenation Kinetics: Kinetic studies of the enantioselective hydrogenation of methyl pyruvate on Pt/Al₂O₃ catalysts reveal that the reaction can lead to catalyst deactivation. When the catalyst is exposed to methyl pyruvate in the absence of sufficient hydrogen, the conversion to methyl lactate can drop significantly (e.g., from 80% to ~40%) due to the formation of polymeric species on the catalyst surface. acs.org
Kinetic Data for Selected Reactions
| Reaction | Reactants | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Hydration | Methyl Pyruvate + H₂O | k₀ = 1.98 min⁻¹ | Spontaneous | researchgate.net |
| Oxidation | Pyruvate + HOCl | k(HOCl) = 2.17 M⁻¹s⁻¹ | 25°C, I = 1.0 M | researchgate.net |
| Dehydration (H⁺ catalyzed) | Pyruvic Acid Hydrate | k(h1) = 5.5 M⁻¹s⁻¹ | 25°C, I = 1.0 M | researchgate.net |
Table 2: Selected kinetic rate constants for reactions involving the pyruvate core structure.
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts.
Mechanism of Catalytic Hydrogenation
Heterogeneous Catalysis: In the enantioselective hydrogenation of methyl pyruvate on chirally modified iridium catalysts, it is proposed that the alkaloid modifier adsorbs onto the iridium surface through its quinoline (B57606) moiety's π-electron system. This creates a chiral environment that dictates the stereochemical outcome of the hydrogenation. osti.gov
Transfer Hydrogenation: For the asymmetric transfer hydrogenation of α-amino-β-keto esters catalyzed by iridium complexes, mechanistic studies suggest the reaction proceeds via a five-membered transition state that involves chelation between the ketone's oxygen and the amine's nitrogen to the metal center. researchgate.net In a similar reaction catalyzed by a Cu(II)-bisoxazoline complex, the proposed mechanism involves the si-face of the coordinated keto ester being blocked by a benzyl (B1604629) group on the ligand, forcing the hydride to attack the re-face. acs.org
Mechanism of Oxidation
The oxidation of the pyruvate ion by hypochlorous acid is proposed to proceed via an O-atom transfer mechanism. This is supported by the large negative entropy of activation (ΔS‡ = -120.3 J mol⁻¹ K⁻¹), which is consistent with a highly ordered, concerted rearrangement of an activated complex involving the reactants and a solvent water molecule, as supported by DFT calculations. researchgate.net For the oxidation of ethyl lactate over a vanadia-on-carbon catalyst, a two-step mechanism is proposed where the lactate first complexes with a pyridine (B92270) additive, which then shuttles it to the vanadium active site for the oxidation step. uva.nl
Mechanism of C-C Bond Formation
On a Pt{111} surface, the deactivating self-condensation of methyl pyruvate is believed to occur via an aldol-type condensation. The proposed mechanism involves hydrogen elimination from the methyl group of the monomer, followed by condensation with another monomer and the elimination of methanol (B129727) to form polymer chains. This is suppressed by the presence of coadsorbed hydrogen. acs.org
Mechanism of Other Reactions
The formation of an oxime from methyl pyruvate and hydroxylamine (B1172632) proceeds with the dehydration of the intermediate carbinolamine being the rate-determining step over a wide pH range. researchgate.net
Applications of Methyl 2 Oxoacetate Hydrate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
The utility of methyl 2-oxoacetate hydrate (B1144303) as a versatile building block stems from the distinct reactivity of its functional groups. The aldehyde moiety can readily engage in reactions with various nucleophiles, including amines, carbanions, and activated methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the methyl ester group can be hydrolyzed, reduced, or converted into other functional groups, providing further avenues for molecular elaboration.
This compound serves as a key component in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby increasing synthetic efficiency. Its ability to act as a synthetic equivalent to the glyoxylate (B1226380) anion or a dipolar glycolic acid synthon has been exploited in the development of novel synthetic methodologies. organic-chemistry.org For instance, silyl (B83357) glyoxylates, derived from methyl glyoxylate, have been shown to be flexible reagents in three- and four-component coupling reactions, enabling the modular synthesis of α,α-disubstituted glycolic acids and their derivatives. organic-chemistry.org The electrophilic nature of the carbonyl group in methyl 2-oxoacetate hydrate facilitates its participation in a variety of condensation reactions, such as aldol (B89426), Knoevenagel, and Mannich reactions, which are fundamental for constructing intricate molecular architectures.
Synthesis of Heterocyclic Compounds
The construction of heterocyclic rings is a cornerstone of modern organic synthesis, and this compound has proven to be an invaluable precursor for a wide range of heterocyclic systems. Its ability to provide a two-carbon unit with differentiated reactivity at each carbon makes it an ideal starting material for cyclization reactions.
Pyrazole (B372694) moieties are prevalent in numerous biologically active compounds. A primary method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comslideshare.net this compound can function as the 1,3-dicarbonyl equivalent in this reaction. The reaction proceeds through the initial formation of a hydrazone with the aldehyde group of the glyoxylate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com
The reaction between this compound and a substituted hydrazine, such as phenylhydrazine (B124118), leads to the formation of 1-aryl-1H-pyrazole-5-carboxylate derivatives. The regioselectivity of the cyclization is generally high, affording a single major product. This approach allows for the introduction of substituents on both the pyrazole ring and the exocyclic ester group, providing a versatile route to a library of pyrazole derivatives.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Hydrazine Derivative | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| Hydrazine Hydrate | This compound | Methyl 1H-pyrazole-5-carboxylate | Acid or base catalysis, typically in an alcohol solvent. |
| Phenylhydrazine | This compound | Methyl 1-phenyl-1H-pyrazole-5-carboxylate | Acid catalysis (e.g., acetic acid), reflux in ethanol. |
| 4-Methylphenylhydrazine | This compound | Methyl 1-(p-tolyl)-1H-pyrazole-5-carboxylate | Acid catalysis, heating. |
Isoxazoles, another class of five-membered heterocycles, are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com In a manner analogous to pyrazole synthesis, this compound can serve as the 1,3-dicarbonyl component. The reaction with hydroxylamine initially forms an oxime with the aldehyde functionality, which then undergoes cyclization and dehydration to furnish the isoxazole (B147169) ring. youtube.com
This method provides access to 5-substituted isoxazole-3-carboxylate derivatives. The versatility of this approach lies in the ability to use various substituted hydroxylamines to generate a diverse range of isoxazole products. Furthermore, isoxazoles can also be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes; precursors derived from this compound can potentially participate in such transformations.
Table 2: Synthesis of Isoxazole Derivatives from this compound
| Hydroxylamine Derivative | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| Hydroxylamine Hydrochloride | This compound | Methyl isoxazole-5-carboxylate | Base (e.g., sodium acetate), heating in a suitable solvent. |
| O-Methylhydroxylamine | This compound | Methyl 2-methylisoxazole-5-carboxylate | Controlled pH and temperature. |
The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. google.comyoutube.com While this compound is not an α-haloketone, it can be readily converted into one. For instance, α-bromination of the corresponding enolate would yield methyl 2-bromo-2-oxoacetate, a suitable substrate for the Hantzsch synthesis. Subsequent reaction with a thioamide, such as thiourea, would lead to the formation of 2-aminothiazole-4-carboxylate derivatives.
Imidazole (B134444) synthesis can be achieved through various methods, including the Debus-Radziszewski synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). slideshare.netwikipedia.orgijprajournal.com Methyl 2-oxoacetate (methyl glyoxylate) serves as the 1,2-dicarbonyl component in this reaction. Condensation with an aldehyde and two equivalents of ammonia or a primary amine leads to the formation of substituted imidazoles. This multicomponent reaction allows for the construction of highly substituted imidazole rings in a single step.
Table 3: Synthesis of Thiazole and Imidazole Derivatives
| Heterocycle | Key Reactants | Product Type | Synthetic Method |
|---|---|---|---|
| Thiazole | Methyl 2-bromo-2-oxoacetate, Thioamide | Methyl 2-substituted-thiazole-4-carboxylate | Hantzsch Thiazole Synthesis |
| Imidazole | This compound, Aldehyde, Ammonia/Amine | Substituted Imidazole-4-carboxylate | Debus-Radziszewski Imidazole Synthesis |
The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. testbook.comwikipedia.orgalfa-chemistry.com this compound can act as the keto-component in this reaction. The initial condensation with a phenylhydrazine forms a phenylhydrazone, which, upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring. wikipedia.org This reaction typically yields methyl indole-3-glyoxylates, which are valuable intermediates for the synthesis of more complex indole alkaloids and pharmaceuticals.
The synthesis of carbazoles, which consist of a fused tricyclic system, can be approached through various strategies. While a direct one-step synthesis from this compound is not common, it can serve as a precursor to intermediates suitable for carbazole (B46965) formation. For example, α-hydroxyketones have been used in the synthesis of carbazoles by reaction with aromatic amines. nih.gov this compound, being a hydrated α-ketoester, shares structural similarities and could potentially be adapted for such transformations. The Graebe-Ullmann synthesis, which involves the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles, is another route to carbazoles, and precursors to these triazoles could potentially be derived from reactions involving methyl 2-oxoacetate. researchgate.netrsc.orgrsc.org
Coumarins are a class of benzopyrones widely found in nature and possessing a range of biological activities. The Pechmann condensation is a common method for coumarin (B35378) synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netijsart.com While methyl 2-oxoacetate is an α-ketoester, it can participate in similar acid-catalyzed condensation reactions with activated phenols. For example, a Knoevenagel-type condensation between a reactive phenol (e.g., resorcinol) and this compound can lead to the formation of a coumarin-3-carboxylate derivative. The reaction is driven by the electrophilicity of the aldehyde group and the nucleophilicity of the activated aromatic ring, followed by intramolecular lactonization.
Table 4: Synthesis of Coumarin Derivatives from this compound
| Phenol Derivative | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| Resorcinol | This compound | Methyl 7-hydroxycoumarin-3-carboxylate | Acid catalysis (e.g., H2SO4, PTSA), heating. |
| Phloroglucinol | This compound | Methyl 5,7-dihydroxycoumarin-3-carboxylate | Strong acid catalyst, solvent-free or in a high-boiling solvent. |
Other Nitrogen and Oxygen Heterocycles
The electrophilic nature of the carbonyl group in this compound makes it a suitable component for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. smolecule.comdigitellinc.com While its application is broad, it is notably utilized as a two-carbon synthon in the preparation of nitrogen-containing heterocycles like pyridine (B92270) and quinoline (B57606) derivatives. chemicalbook.comchemicalbook.com
The synthesis of these heterocycles often involves condensation reactions where the carbonyl group of methyl 2-oxoacetate reacts with amines or other nucleophilic species to form an imine or enamine intermediate, which then undergoes cyclization. For instance, in reactions analogous to the Friedländer annulation for quinoline synthesis, methyl 2-oxoacetate can serve as the dicarbonyl equivalent, reacting with an ortho-aminoaryl aldehyde or ketone to build the pyridine ring fused to the benzene (B151609) nucleus.
Furthermore, its structure is amenable to reactions like the Pictet-Spengler synthesis, a powerful method for creating tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org this compound can serve as the aldehyde component, leading to the formation of these important heterocyclic systems which are prevalent in alkaloid chemistry.
The table below summarizes the types of heterocycles that can be synthesized using this compound as a key starting material.
| Heterocycle Class | Synthetic Strategy | Role of this compound |
| Pyridines | Condensation / Cyclization | Two-carbon synthon |
| Quinolines | Friedländer-type Annulation | Dicarbonyl equivalent |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Aldehyde component |
| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Aldehyde component |
Development of Pharmaceutical Intermediates and Lead Compounds
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. smolecule.com Its utility stems from its ability to introduce a functionalized two-carbon unit that can be elaborated into more complex molecular architectures.
A significant application is in the synthesis of Lamivudine, a reverse transcriptase inhibitor used in the treatment of HIV/AIDS and hepatitis B. proceedings.science A key intermediate for Lamivudine is L-menthyl glyoxylate, which is synthesized from a glyoxylic acid derivative (for which methyl 2-oxoacetate is a direct precursor) and the chiral auxiliary (-)-menthol. proceedings.science This reaction highlights the role of the glyoxylate core in building chiral drug molecules.
Similarly, the related compound glyoxylic acid has been employed in an efficient, four-step synthesis of a key ketone fragment of Lenacapavir, a potent, long-acting anti-HIV drug. nih.gov In this synthesis, glyoxylic acid is used for the hydrolysis of an oxime to generate a crucial aldehyde intermediate, demonstrating the importance of the glyoxylate structure in accessing complex pharmaceutical building blocks. nih.gov
The development of these antiviral drug intermediates showcases the strategic importance of this compound and its derivatives in medicinal chemistry.
| Drug / Target | Key Intermediate | Role of Glyoxylate Moiety |
| Lamivudine (Anti-HIV) | L-menthyl glyoxylate | Core two-carbon unit for chiral synthesis. proceedings.science |
| Lenacapavir (Anti-HIV) | Aldehyde precursor | Glyoxylic acid used in the formation of a key aldehyde. nih.gov |
Precursor for Agrochemical and Fine Chemical Synthesis
The reactivity of this compound also positions it as a valuable precursor for the synthesis of agrochemicals and other fine chemicals. smolecule.com The functional groups within the molecule allow for its incorporation into a variety of structures relevant to these industries. In agrochemical synthesis, the creation of novel heterocyclic compounds is a primary strategy for discovering new herbicides, insecticides, and fungicides. The ability of this compound to participate in the formation of pyridine, quinoline, and other heterocyclic systems is therefore highly relevant. chemicalbook.com
In the realm of fine chemicals, methyl 2-oxoacetate is used as a versatile building block for more complex organic molecules. smolecule.com It can be used in the production of flavors and fragrances, where its ester functionality and reactivity contribute to the synthesis of target aroma compounds. guidechem.com
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. baranlab.org this compound is an ideal candidate for the carbonyl component in several important MCRs due to its aldehyde-like reactivity.
It is a suitable substrate for isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.govrsc.org
Passerini Reaction : This three-component reaction typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Methyl 2-oxoacetate can serve as the ketone/aldehyde component.
Ugi Reaction : A four-component reaction between a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. Again, methyl 2-oxoacetate can fulfill the role of the carbonyl reactant.
The participation of this compound in these reactions allows for the rapid construction of complex, highly functionalized molecules, including peptide-like scaffolds, from simple precursors. nih.govnih.gov Furthermore, it is described as a two-carbon synthon that can be utilized in various condensation reactions (such as Mannich and aldol reactions) and electrocyclic processes like the Diels-Alder reaction, further expanding its utility in complex synthetic sequences. chemicalbook.comchemicalbook.com
Chiral Auxiliary Applications and Asymmetric Synthesis Methodologies
Asymmetric synthesis, the controlled synthesis of a specific stereoisomer, is critical in the pharmaceutical industry. Methyl 2-oxoacetate and its parent acid are valuable substrates in methodologies employing chiral auxiliaries to induce stereoselectivity. sigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
A notable example involves an asymmetric ene reaction. The ester derived from glyoxylic acid and the chiral auxiliary trans-2-phenyl-1-cyclohexanol (B1200244) undergoes a diastereoselective ene reaction, demonstrating how the chiral auxiliary attached to the glyoxylate unit can control the formation of new stereocenters. wikipedia.org
Another key application is seen in the synthesis of the Lamivudine intermediate, L-menthyl glyoxylate. proceedings.science Here, the naturally abundant and chiral (-)-menthol acts as a chiral auxiliary. It is reacted with a glyoxylic acid source to form the chiral ester, which serves as a crucial building block for the final drug, ensuring the correct stereochemistry required for its biological activity. proceedings.science
The success of these methods suggests that methyl 2-oxoacetate can be employed in a range of other asymmetric transformations. For instance, methodologies developed for the catalytic asymmetric methylation of structurally similar pyruvates could potentially be adapted for methyl 2-oxoacetate, providing enantiomerically enriched tertiary alcohols. beilstein-journals.orgnih.gov
| Asymmetric Method | Chiral Auxiliary / Reagent | Application / Product |
| Ene Reaction | trans-2-Phenyl-1-cyclohexanol | Diastereoselective carbon-carbon bond formation. wikipedia.org |
| Esterification / Nucleophilic Addition | (-)-Menthol | Synthesis of L-menthyl glyoxylate, a chiral intermediate for Lamivudine. proceedings.science |
Biochemical Roles and Metabolic Pathways Involving Methyl 2 Oxoacetate Hydrate
Intermediate in the Glyoxylate (B1226380) Pathway
The glyoxylate pathway is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. It is prominent in plants, bacteria, protists, and fungi. This pathway allows for the conversion of acetyl-CoA, often derived from the breakdown of fatty acids or acetate (B1210297), into succinate (B1194679) for the synthesis of carbohydrates. nih.govwikipedia.org Methyl 2-oxoacetate, in the form of glyoxylate, is a key intermediate in this cycle. smolecule.com
In microorganisms such as bacteria and fungi, the glyoxylate cycle is critical for growth on C2 compounds like acetate or fatty acids, especially when glucose or other readily metabolizable sugars are unavailable. wikipedia.org This pathway enables these organisms to produce essential four-carbon compounds from two-carbon units, which can then be used for gluconeogenesis and other biosynthetic processes. nih.gov The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon skeletons. wikipedia.org
In plants, particularly in germinating seeds of oil-storing species, the glyoxylate cycle plays a pivotal role. During germination, stored lipids are broken down into fatty acids, which are then converted to acetyl-CoA. The glyoxylate cycle, occurring in specialized peroxisomes called glyoxysomes, processes this acetyl-CoA to produce succinate. This succinate is then transported to the mitochondria and converted into oxaloacetate, which can enter the gluconeogenic pathway to produce glucose. This glucose is vital for the energy and structural needs of the growing seedling before it can perform photosynthesis. wikipedia.org
Table 1: Organisms and Tissues Utilizing the Glyoxylate Pathway
| Organism Type | Example | Primary Function of the Glyoxylate Pathway |
| Bacteria | Escherichia coli, Pseudomonas aeruginosa | Utilization of acetate or fatty acids as a sole carbon source. wikipedia.orgresearchgate.net |
| Fungi | Saccharomyces cerevisiae, Candida albicans | Growth on non-fermentable two-carbon substrates. wikipedia.org |
| Plants | Germinating oilseeds (e.g., castor bean, sunflower) | Conversion of stored lipids into carbohydrates for seedling growth. wikipedia.org |
| Nematodes | Caenorhabditis elegans | Embryogenesis and larval development. wikipedia.org |
The glyoxylate pathway is intrinsically linked to gluconeogenesis, the metabolic process by which organisms produce glucose from non-carbohydrate precursors. wikipedia.org By converting two molecules of acetyl-CoA into one molecule of succinate, the glyoxylate cycle provides the necessary precursor for gluconeogenesis. wikipedia.org
The succinate produced exits the glyoxylate cycle and enters the TCA cycle, where it is converted to malate (B86768) and then to oxaloacetate. wikipedia.org Oxaloacetate is a key starting point for gluconeogenesis. wikipedia.org It can be decarboxylated and phosphorylated to form phosphoenolpyruvate, a crucial intermediate in the gluconeogenic sequence that ultimately leads to the synthesis of glucose. wikipedia.org This metabolic link is essential for organisms that rely on fatty acids or acetate for carbon and energy, as they would otherwise be unable to synthesize glucose from these substrates. smolecule.com
The presence and activity of the glyoxylate pathway provide significant insights into the flexibility of central carbon metabolism. It demonstrates how organisms can adapt to different nutritional environments by rerouting metabolic flux. The glyoxylate cycle serves as a critical anaplerotic pathway, replenishing the intermediates of the TCA cycle that are withdrawn for biosynthetic purposes. nih.gov
By bypassing the CO2-evolving steps of the TCA cycle, the glyoxylate pathway ensures a net synthesis of C4 compounds from C2 units. wikipedia.org This is a key distinction from the standard TCA cycle, which results in no net increase in cycle intermediates from the oxidation of acetyl-CoA. This metabolic flexibility is a cornerstone of the survival and propagation of many species in diverse ecological niches.
Enzymatic Biotransformations and Interactions
The biochemical transformations of methyl 2-oxoacetate hydrate (B1144303) are primarily mediated by the enzymes of the glyoxylate cycle. While the direct enzymatic substrate is typically considered to be glyoxylate, it is understood that methyl 2-oxoacetate would be readily hydrolyzed to glyoxylate and methanol (B129727) in the aqueous environment of the cell, either spontaneously or via non-specific esterases.
The two key enzymes unique to the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS). nih.gov
Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate to produce succinate and glyoxylate. nih.gov The glyoxylate thus formed is the direct precursor for the subsequent step in the cycle.
Malate Synthase (MS): This enzyme catalyzes the condensation of glyoxylate with acetyl-CoA to form L-malate. ebi.ac.uk This reaction is a critical step that introduces a second two-carbon unit into the cycle. nih.gov
While detailed kinetic studies specifically using methyl 2-oxoacetate hydrate as a direct substrate for these enzymes are not extensively documented, the central role of its hydrolysis product, glyoxylate, is well-established. The reactivity of these enzymes is highly specific to the aldehyde and carboxylate functionalities of glyoxylate.
Table 2: Key Enzymes of the Glyoxylate Cycle
| Enzyme | EC Number | Reaction Catalyzed | Role in the Pathway |
| Isocitrate Lyase | 4.1.3.1 | Isocitrate → Succinate + Glyoxylate | Produces the key C2 intermediate, glyoxylate. nih.gov |
| Malate Synthase | 2.3.3.9 | Acetyl-CoA + Glyoxylate + H₂O → Malate + CoA-SH | Condenses glyoxylate with acetyl-CoA to form a C4 acid. ebi.ac.uk |
The enzymes of the glyoxylate pathway have been the subject of investigations for their potential in biocatalysis and metabolic engineering. nih.gov By harnessing the catalytic activity of enzymes like malate synthase, it is possible to produce valuable C4 dicarboxylic acids from C2 precursors.
Research in metabolic engineering has focused on manipulating the glyoxylate cycle in microorganisms to enhance the production of specific chemicals. For instance, overexpression of the genes encoding isocitrate lyase and malate synthase can redirect carbon flux from acetyl-CoA towards the synthesis of succinate and malate. nih.gov These efforts highlight the potential of utilizing the enzymatic machinery associated with methyl 2-oxoacetate metabolism for biotechnological applications.
Modulation of Enzyme Activity by this compound
Methylglyoxal (B44143) is known to interact with and modulate the activity of various enzymes, primarily through covalent modification of amino acid residues. This can lead to either inhibition or alteration of enzyme function.
The primary enzymatic pathway for MGO detoxification is the glyoxalase system, which consists of two main enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2). nih.govportlandpress.com This system converts MGO into the less reactive D-lactate. nih.gov The activity of this system is crucial for preventing the accumulation of MGO to toxic levels. portlandpress.com
Beyond its own metabolism, MGO can directly impact other enzymes. It has been shown to inactivate glutathione (B108866) reductase, which can contribute to increased oxidative stress. diabetesjournals.org Under conditions of high glucose, increased MGO levels lead to the preferential modification of protein disulfide isomerases (PDIs), which are critical for proper protein folding in the endoplasmic reticulum. nih.gov Additionally, several key enzymes in the glycolytic pathway, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aldolase (B8822740), and triosephosphate isomerase (TPI), can be inhibited by S-glutathionylation, a process linked to oxidative stress and elevated MGO levels. nih.gov
| Enzyme/System | Effect of Methylglyoxal (MGO) | Reference |
| Glyoxalase System (GLO1, GLO2) | Metabolizes and detoxifies MGO to D-lactate. | nih.govportlandpress.com |
| Glutathione Reductase | Inactivated by MGO, contributing to oxidative stress. | diabetesjournals.org |
| Protein Disulfide Isomerases (PDIs) | Preferentially modified by MGO, impacting protein folding. | nih.gov |
| Glycolytic Enzymes (e.g., GAPDH) | Inhibited by S-glutathionylation, a process linked to MGO. | nih.gov |
Broader Biological System Involvement
The high reactivity of methylglyoxal allows it to influence a wide range of biological systems and processes, from modifying proteins to triggering complex cellular signaling cascades.
Methylglyoxal is a major precursor in the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and various pathologies. nih.govphysiology.org This non-enzymatic process, known as glycation, involves the covalent modification of proteins, lipids, and nucleic acids. mdpi.comunl.pt MGO reacts primarily with the side chains of arginine, lysine, and cysteine residues on proteins. nih.govresearchgate.net
The reaction with arginine residues is particularly prominent, often forming a major AGE known as Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1). nih.gov The formation of such adducts can alter the structure and function of proteins, leading to protein misfolding, inactivation, and the generation of cross-links that are resistant to enzymatic degradation. nih.govnih.gov This modification of proteins by MGO is a key factor in what is termed "dicarbonyl stress," a condition associated with the accumulation of dicarbonyl compounds and subsequent cellular damage. nih.govnih.gov In yeast, key glycolytic enzymes like enolase and aldolase have been identified as major targets for glycation by MGO. unl.pt
Methylglyoxal is recognized as a signaling molecule that can modulate numerous cellular pathways, often in response to metabolic stress. mdpi.com An accumulation of MGO can lead to increased production of reactive oxygen species (ROS), thereby inducing oxidative stress. mdpi.comnih.govmdpi.com
This cellular stress triggers several signaling cascades:
Unfolded Protein Response (UPR): By causing protein misfolding and modifying enzymes in the endoplasmic reticulum, MGO activates all three major UPR sensors: IRE1α, PERK, and ATF6. nih.govnih.gov This response aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged. nih.gov
Inflammatory Pathways: MGO can mediate inflammatory responses in endothelial cells through the activation of pathways such as ERK, JNK, and p38. mdpi.com
Insulin (B600854) Signaling: Studies have shown that an increase in intracellular MGO can impair insulin signaling pathways, potentially contributing to insulin resistance. diabetesjournals.orgmdpi.com This occurs independently of the formation of intracellular ROS. diabetesjournals.org
Apoptotic Pathways: In certain cell types, MGO can trigger the mitochondrial apoptotic pathway, contributing to glucotoxicity-mediated cell death. mdpi.com
Antimicrobial Properties
Methylglyoxal has demonstrated potent and broad-spectrum antimicrobial activity. mjima.org It is considered the primary antibacterial component in Manuka honey. frontiersin.orgmdpi.com Its activity has been observed against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. frontiersin.orgnih.gov MGO is also effective against fungi and can inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. mjima.org The mechanism of action involves structural damage to bacteria, including the loss of fimbriae and flagella, which limits their adherence and motility.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive | 0.08 - 0.3 mg/mL (1.1 - 4.3 mM) | nih.gov |
| Staphylococcus aureus | Gram-positive | 1.2 mM | |
| Streptococcus mutans | Gram-positive | 0.150 mg/mL | mdpi.com |
| Bacillus subtilis | Gram-positive | 0.8 mM | |
| Escherichia coli | Gram-negative | 1.0 mM | |
| Pseudomonas aeruginosa | Gram-negative | 0.15 - 1.2 mg/mL (2.1 - 16.4 mM) | nih.gov |
| Pseudomonas aeruginosa | Gram-negative | 128–512 μg/ml (1.7–7.1 mM) | frontiersin.org |
| Salmonella Typhi | Gram-negative | 0.16 - 0.22 mg/mL (2.3 - 3.1 mM) | nih.gov |
| Candida albicans | Yeast | 0.63–1.25 mg/mL | mdpi.com |
Anti-inflammatory and Pro-inflammatory Properties
The role of methylglyoxal in inflammation is complex and appears to be context-dependent. Some research indicates that MGO possesses anti-inflammatory properties. For instance, studies have shown that MGO can suppress the inflammatory response in microglia, a type of immune cell in the central nervous system, by inhibiting the transcription of pro-inflammatory factors. nih.gov
Conversely, a significant body of evidence points to MGO having pro-inflammatory effects. MGO-modified proteins can stimulate inflammatory processes by inducing the release of cytokines such as TNF-α and IL-1β. mdpi.com In animal models, MGO treatment has been shown to increase the levels of pro-inflammatory cytokines in response to inflammatory stimuli. researchgate.net This dual role suggests that the effect of MGO on inflammation may depend on its concentration, the specific cell type involved, and the surrounding physiological environment.
Spectroscopic Characterization and Computational Studies of Methyl 2 Oxoacetate Hydrate
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of methyl 2-oxoacetate hydrate (B1144303). The presence of the hydrate significantly influences the vibrational modes, particularly those associated with the carbonyl and hydroxyl groups.
While specific experimental FT-IR spectra for methyl 2-oxoacetate hydrate are not widely published, its characteristic absorption bands can be predicted based on the functional groups present and by analogy to similar hydrated α-keto esters. The key vibrational modes are expected in the following regions:
O-H Stretching: The most prominent feature of the hydrate is the presence of hydroxyl groups. These are expected to give rise to a broad and strong absorption band in the region of 3200-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of the geminal diol and with the ester carbonyl group.
C-H Stretching: The stretching vibrations of the methyl group (CH₃) are anticipated to appear in the 2950-3000 cm⁻¹ region.
C=O Stretching: The ester carbonyl group (C=O) stretching vibration is a strong and sharp band, typically observed in the range of 1730-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding interactions with the hydroxyl groups of the hydrate.
C-O Stretching: The C-O stretching vibrations of the ester and the geminal diol are expected to produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.
O-H Bending: The bending vibrations of the hydroxyl groups are typically found in the 1300-1450 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching | Hydroxyl (Diol) | 3200-3500 | Strong, Broad |
| C-H Stretching | Methyl (CH₃) | 2950-3000 | Medium |
| C=O Stretching | Ester | 1730-1750 | Strong |
| C-O Stretching | Ester, Diol | 1000-1300 | Strong |
| O-H Bending | Hydroxyl (Diol) | 1300-1450 | Medium |
Raman spectroscopy provides complementary information to FT-IR. For this compound, the following Raman shifts would be expected:
The symmetric stretching of the C-O-C linkage in the ester group would likely produce a strong Raman signal.
The C=O stretching vibration, while strong in the IR, is also expected to be visible in the Raman spectrum.
The C-C skeletal vibrations would also be Raman active.
Due to the scarcity of experimental Raman data for this specific compound, a detailed analysis is speculative. However, computational studies could provide theoretical Raman spectra to aid in the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. The presence of the hydrate form, in equilibrium with the anhydrous keto-form, can be monitored and characterized by ¹H and ¹³C NMR.
In an aqueous solution, methyl 2-oxoacetate exists in equilibrium between its anhydrous and hydrated forms. The ¹H-NMR spectrum would, therefore, be expected to show distinct signals for both species, with their integration being proportional to their relative concentrations.
For the hydrated form (Methyl 2,2-dihydroxyacetate) :
-CH(OH)₂ Proton: A singlet is expected for the methine proton of the geminal diol. Its chemical shift would likely be in the range of 5.0-5.5 ppm.
-OCH₃ Protons: A singlet for the methyl ester protons, typically appearing around 3.7-3.9 ppm.
-OH Protons: The hydroxyl protons of the geminal diol would give a broad singlet, the chemical shift of which is dependent on concentration, temperature, and solvent.
For the anhydrous form (Methyl 2-oxoacetate) :
-CHO Proton: The aldehydic proton of the keto group would resonate at a significantly downfield position, predicted to be around 9.33 ppm in a non-aqueous solvent like CDCl₃. arkat-usa.org
-OCH₃ Protons: The methyl ester protons would appear as a singlet, likely at a slightly different chemical shift compared to the hydrate, around 3.86 ppm. arkat-usa.org
Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for Methyl 2-oxoacetate and its Hydrate
| Protons | Anhydrous Form (Predicted in CDCl₃) arkat-usa.org | Hydrated Form (Predicted) | Multiplicity |
| -CHO | ~9.33 ppm | - | Singlet |
| -CH(OH)₂ | - | ~5.0-5.5 ppm | Singlet |
| -OCH₃ | ~3.86 ppm | ~3.7-3.9 ppm | Singlet |
| -OH | - | Variable | Broad Singlet |
The ¹³C-NMR spectrum provides further confirmation of the structure and the hydration equilibrium.
For the hydrated form (Methyl 2,2-dihydroxyacetate) :
-C(OH)₂ Carbon: The carbon of the geminal diol is expected to have a chemical shift in the range of 85-95 ppm.
-C=O Carbon: The ester carbonyl carbon would resonate in the typical range for esters, around 165-175 ppm.
-OCH₃ Carbon: The methyl carbon of the ester would appear at approximately 50-55 ppm.
For the anhydrous form (Methyl 2-oxoacetate) :
-C=O (Keto) Carbon: The keto-carbonyl carbon would be significantly deshielded, with a chemical shift expected to be greater than 180 ppm.
-C=O (Ester) Carbon: The ester carbonyl carbon would be in a similar region to the hydrated form, but likely with a slightly different chemical shift.
-OCH₃ Carbon: The methyl carbon would also show a distinct chemical shift from the hydrated form.
Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(OH)₂ | 85-95 |
| -C=O (Ester) | 165-175 |
| -OCH₃ | 50-55 |
While one-dimensional NMR provides fundamental information, advanced 2D NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex mixtures or for studying the dynamics of the hydration equilibrium.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC would reveal long-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the connectivity within the molecule, for example, by showing a correlation between the methyl protons (-OCH₃) and the ester carbonyl carbon (-C=O).
Correlation Spectroscopy (COSY): While there are no proton-proton couplings within the this compound molecule itself, COSY could be useful in identifying any impurities or reaction byproducts.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique could provide information about the spatial proximity of different protons, which could be useful in studying intermolecular interactions and the conformation of the molecule in solution.
The application of these advanced techniques would provide a comprehensive and unequivocal spectroscopic picture of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. In the context of this compound, mass spectrometry provides crucial data for its structural confirmation and for analyzing its fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. For this compound (C₃H₆O₄), the theoretical exact mass can be calculated with high precision.
HRMS analysis would confirm the presence of the molecular ion and its common adducts (e.g., with sodium, [M+Na]⁺, or potassium, [M+K]⁺), distinguishing it from other compounds with the same nominal mass but different elemental compositions. The high accuracy of the mass measurement provides strong evidence for the chemical formula C₃H₆O₄.
| Ion Formula | Adduct Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₃H₆O₄+H]⁺ | Protonated Molecule | 107.03443 |
| [C₃H₆O₄+Na]⁺ | Sodium Adduct | 129.01638 |
| [C₃H₆O₄+K]⁺ | Potassium Adduct | 144.99032 |
Upon ionization in a mass spectrometer, a molecule can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structure elucidation. For this compound, the fragmentation pathway would likely involve characteristic losses related to its functional groups: a gem-diol, an ester, and a ketone.
A typical electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺), although it may be weak for a hydrated compound. Key fragmentation steps would likely include:
Loss of Water (-18 Da): Dehydration of the gem-diol to form the corresponding α-keto ester ion.
Loss of a Methoxy Radical (-31 Da): Cleavage of the ester group to lose ·OCH₃, forming an acylium ion. libretexts.org
Loss of a Methoxycarbonyl Radical (-59 Da): Cleavage of the C-C bond between the carbonyl groups.
Loss of Carbon Monoxide (-28 Da): A common fragmentation pathway for carbonyl-containing compounds. libretexts.org
These fragmentation patterns help to piece together the structure of the original molecule. The relative abundance of each fragment ion depends on its stability. chemguide.co.uklibretexts.org
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Proposed Structure |
|---|---|---|---|
| 88 | H₂O (18 Da) | [C₃H₄O₃]⁺ | Methyl 2-oxoacetate ion |
| 75 | ·OCH₃ (31 Da) | [C₂H₃O₃]⁺ | Acylium ion after dehydration |
| 59 | H₂O + ·CHO (47 Da) | [C₂H₃O₂]⁺ | Methoxycarbonyl ion |
| 47 | ·COOCH₃ (59 Da) | [CH₃O₂]⁺ | Protonated dihydroxy-methyl radical |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophores in Methyl 2-oxoacetate are the two carbonyl groups (one keto, one ester). The hydrated form, with its gem-diol structure, would exhibit different spectroscopic properties compared to the anhydrous α-keto form.
The anhydrous form is expected to show two characteristic absorption bands:
A weak absorption band at longer wavelengths (around 270-350 nm) corresponding to the symmetry-forbidden n→π* transition of the carbonyl groups. cutm.ac.in This transition involves exciting a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital.
A strong absorption band at shorter wavelengths (typically below 200 nm) corresponding to the symmetry-allowed π→π* transition. elte.hu
In the hydrated form (Methyl 2,2-dihydroxypropanoate), the α-keto carbonyl group is converted to a gem-diol, which lacks π electrons. Consequently, the characteristic n→π* and π→π* transitions of the keto group would be absent. The spectrum would be dominated by the transitions of the remaining ester carbonyl group, which typically occur at shorter wavelengths outside the standard measurement range. The presence and extent of hydration can therefore be monitored by observing changes in the UV-Vis spectrum. nih.gov
| Chromophore | Transition | Expected λmax (nm) | Expected Intensity (ε) |
|---|---|---|---|
| C=O (Keto & Ester in Anhydrous Form) | n→π | ~270-350 | Low (ε < 100) |
| C=O (Keto & Ester in Anhydrous Form) | π→π | ~180-200 | High (ε > 1,000) |
| C=O (Ester in Hydrated Form) | n→π* | ~200-215 | Low (ε < 100) |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-oxoacetate hydrate and its derivatives?
this compound can be synthesized via condensation reactions using hydrazine hydrate or phenylhydrazine with α-ketoester precursors, as demonstrated in heterocyclic α-oxoester synthesis (e.g., Scheme 8 in ). Esterification of glyoxylic acid derivatives with methanol under acidic catalysis is another route, often followed by hydration to stabilize the oxo group .
Table 1: Representative Synthetic Routes
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Used to confirm the ester methyl group (~3.8 ppm for -OCH₃), hydrate protons (~5-6 ppm), and α-keto carbonyl signals (~190-200 ppm for C=O) .
- IR Spectroscopy : Identifies ester C=O (~1740 cm⁻¹), hydrate O-H (~3400 cm⁻¹), and α-keto C=O (~1680 cm⁻¹) stretches .
- X-ray Crystallography : Resolves hydrate crystal structure and hydrogen-bonding networks (e.g., SHELX software for refinement, as in ) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and respirators for aerosol prevention .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .
Advanced Research Questions
Q. How can discrepancies in reaction yields for Methyl 2-oxoacetate derivatives be systematically addressed?
Contradictions often arise from variations in hydration states, solvent polarity, or catalyst efficiency. For example:
- Hydration Control : Use anhydrous conditions for esterification, followed by controlled aqueous workup to stabilize the hydrate form .
- Catalyst Screening : Compare Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) to optimize esterification efficiency .
- Yield Validation : Cross-validate yields using HPLC or gravimetric analysis to account for hydrate vs. anhydrous form discrepancies .
Q. What mechanistic strategies enhance regioselectivity in nucleophilic additions to this compound?
The α-keto group’s electrophilicity directs nucleophilic attack. Key strategies include:
- Steric Effects : Bulky substituents on the nucleophile (e.g., tert-butyl hydrazine) favor attack at the less hindered carbonyl .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity for α-keto reactivity .
- Catalytic Activation : Metal coordination (e.g., Mg²⁺) polarizes the carbonyl, enhancing nucleophilic addition at the α-position .
Q. How does this compound interact with biological targets, and what are its implications for drug discovery?
- Enzyme Inhibition : The α-keto group mimics endogenous ketone bodies, competitively inhibiting enzymes like cyclooxygenase (COX) or kinases .
- Prodrug Potential : Hydrolysis of the ester moiety releases glyoxylic acid, which can modulate metabolic pathways (e.g., glyoxylate cycle in bacteria) .
- Structural Probes : Derivatives with fluorinated or nitrated aryl groups (e.g., ) serve as fluorescent tags for protein interaction studies .
Q. Table 2: Key Reactivity and Applications
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
